molecular formula C10H11NO2 B1266421 N-(4-Methoxyphenyl)acrylamide CAS No. 7766-37-2

N-(4-Methoxyphenyl)acrylamide

Cat. No. B1266421
CAS RN: 7766-37-2
M. Wt: 177.2 g/mol
InChI Key: YMHDGRAROYGJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis N-(4-Methoxyphenyl)acrylamide and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. A method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide by acylation of 2-bromo-4-methoxyaniline with acryloyl chloride resulted in a high yield of 95.7%. This method was noted for its simple operation and environmental benignity (Yuan Jia-cheng, 2012).

Molecular Structure Analysis The molecular structure of related compounds has been extensively studied, revealing detailed insights into their geometrical configurations and intermolecular interactions. For example, the structure of a compound closely related to N-(4-Methoxyphenyl)acrylamide was analyzed using X-ray diffraction, indicating specific crystallization patterns and molecular geometries (S. Demir et al., 2015).

Chemical Reactions and Properties N-(4-Methoxyphenyl)acrylamide derivatives participate in a range of chemical reactions, showcasing their reactivity and potential for forming diverse chemical structures. The synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile from (4-methoxyphenyl)acetonitrile and 3,4,5-trimethoxybenzaldehyde under base catalysis is one example, demonstrating the compound's utility in constructing bioactive heterocycles (C. Kavitha et al., 2006).

Physical Properties Analysis Studies on the solubilities of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with a structure similar to N-(4-Methoxyphenyl)acrylamide, in methanol–ethanol solutions offer insights into the physical properties of these materials. Such research is crucial for understanding the solubility behavior of these compounds in various solvents, which is essential for their practical applications in industry (Xinding Yao et al., 2010).

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary: N-(4-Methoxyphenyl)acrylamide derivatives are used as corrosion inhibitors in nitric acid solutions of copper .
  • Methods of Application: The research explored the impact of corrosion inhibition of synthetic acrylamide derivatives on copper in 1.0 M nitric acid solution using chemical and electrochemical methods, including mass loss as a chemical method and electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PP) as electrochemical methods .
  • Results: Both compounds were effective corrosion inhibitors for copper in 1.0 M nitric acid (HNO3) solutions, as indicated by the PP curves, which show that these compounds may be considered mixed-type inhibitors. With the two compounds added, the value of the double-layer capacitance was reduced. In the case of 20 × 10 −5 M, they reached maximum efficiencies of 84.5% and 86.1%, respectively .

2. Diversification of Acrylamide Polymers

  • Application Summary: N-(4-Methoxyphenyl)acrylamide is used in the diversification of acrylamide polymers via direct transamidation of unactivated tertiary amides .
  • Methods of Application: The research involved the use of NMR spectroscopy and size-exclusion chromatography (SEC) for characterization. Monomer conversion was determined using 1H NMR spectroscopy performed on a Magritek Spinsolve Ultra 60 MHz benchtop spectrometer using 1,3,5-trioxane as an internal standard .
  • Results: The research did not provide specific results or outcomes for this application .

Safety And Hazards

Acrylamide must be handled with care . At low temperatures <13°C (<55°F), a 50% aqueous solution of acrylamide can crystallize and must be dissolved again before use .

Future Directions

There are emerging strategies to overcome resistance to third-generation EGFR inhibitors . An N-(4-methoxyphenyl)acrylamide warhead was introduced to produce compound 37, and the influence of the C797-targeting capacity of these chimeric compounds, which are expected to form a covalent bond with C797, was assessed .

properties

IUPAC Name

N-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHDGRAROYGJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228303
Record name N-(4-Methoxyphenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)acrylamide

CAS RN

7766-37-2
Record name N-(4-Methoxyphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7766-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methoxyphenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-methoxyphenyl)acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(4-Methoxyphenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxyphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxyphenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxyphenyl)acrylamide

Citations

For This Compound
70
Citations
M Gucma, WM Gołębiewski - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
Cycloaddition of (4‐trifluoromethyl)phenylnitrile oxide to N‐(4‐methoxyphenyl)acrylamide afforded bicyclic tetrahydro‐oxazolo‐(3,2‐b)[1,3]oxazine‐2‐carboxamide derivative in result of …
Number of citations: 5 onlinelibrary.wiley.com
W Guo, W Wu, N Fan, Z Wu, C Xia - Synthetic communications, 2005 - Taylor & Francis
… However, the use of N‐4‐methylphenyl acrylamide and N‐4‐methoxyphenyl acrylamide gave the desired product with only 28% and 20% yield, respectively, even with longer reaction …
Number of citations: 28 www.tandfonline.com
L Shi, L Wang, Z Wang, HL Zhu, Q Song - European journal of medicinal …, 2012 - Elsevier
A series of new cinnamanilides (6–40) were synthesized and their immunosuppressive activity and cytotoxicity were evaluated. Most of the cinnamanilides showed good …
Number of citations: 14 www.sciencedirect.com
AT Mansour - 2018 - theses.hal.science
This work revolves around the synthesis of ennatiomerically pure cyclobutane derivatives of GABA, and their use in the preparation of hybrid γ/α-peptides that could adopt a well-defined …
Number of citations: 6 theses.hal.science
M Eltoukhi, AA Fadda, E Abdel-Latif… - Journal of Photochemistry …, 2022 - Elsevier
The design and synthesis of eight novel carbazole-based acrylamide derivatives (M1-4) and 2-pyridone-based dyes (M5-8) for dye-sensitized solar cell (DSSC) purposes are discussed …
Number of citations: 18 www.sciencedirect.com
KO Rashid, KS Mohamed, MAE Salam… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A number of interesting N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized through interaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide (1) with …
Number of citations: 2 www.tandfonline.com
VJ Cee, LP Volak, Y Chen, MD Bartberger… - Journal of Medicinal …, 2015 - ACS Publications
Success in the design of targeted covalent inhibitors depends in part on a knowledge of the factors influencing electrophile reactivity. In an effort to further develop an understanding of …
Number of citations: 106 pubs.acs.org
R Lytvyn, Y Horak, M Obushak - … університету. Серія хімічна, 2016 - irbis-nbuv.gov.ua
The new method of obtaining heterolignanolides with (4RS, 4aSR, 7aSR)-4a, 5, 6, 7, 7a, 8-hexahydro-5H-furo [2, 3-f] isoindol-5-one moiety via Acylation/Intramolecular Diels-Alder …
Number of citations: 0 www.irbis-nbuv.gov.ua
EC Wang, KS Huang, GW Lin, JR Lin… - Journal of the Chinese …, 2001 - Wiley Online Library
A series of N‐aryl 2‐alkenamides were produced efficiently by treating N‐aryl 3‐(phenylsulfonyl)‐propanamides with potassium tert‐butoxide in THF at 0C. With out isolation, it was …
Number of citations: 11 onlinelibrary.wiley.com
B Swain, CS Digwal, A Angeli, M Alvala, P Singh… - Bioorganic & Medicinal …, 2019 - Elsevier
Novel series of 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives (8a–s) have been synthesized and explored as a non-sulfonamide class of carbonic anhydrase (CA, EC 4.2.1.1…
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.